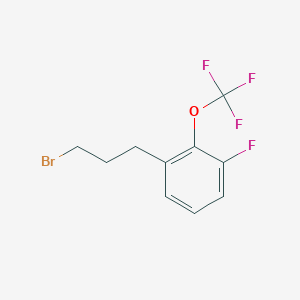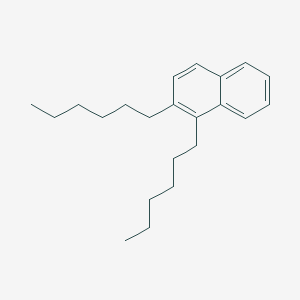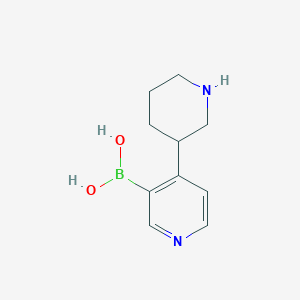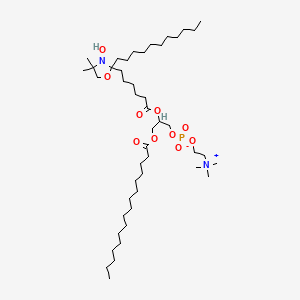
1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-2-(trifluoromethoxy)benzene with 1,3-dibromopropane under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield substituted benzene derivatives, while oxidation and reduction reactions produce alcohols, ketones, alkanes, or alkenes.
Scientific Research Applications
1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the trifluoromethoxy group, contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-Bromo-3-phenylpropane
Uniqueness: 1-(3-Bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical structures, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H9BrF4O |
|---|---|
Molecular Weight |
301.07 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
IUZFTOWECJQVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)





![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)






